molecular formula C14H11FO3 B6323034 4-(3-Fluoro-4-methoxycarbonylphenyl)phenol, 95% CAS No. 1261921-78-1

4-(3-Fluoro-4-methoxycarbonylphenyl)phenol, 95%

Cat. No. B6323034
CAS RN: 1261921-78-1
M. Wt: 246.23 g/mol
InChI Key: BFSJVOZOBDGNHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Fluoro-4-methoxycarbonylphenyl)phenol, 95% (FMCPP) is a fluorinated phenolic compound with a wide range of applications in the fields of scientific research and laboratory experiments. FMCPP has been used as an effective tool for studying the effects of various substances on biochemical and physiological processes.

Mechanism of Action

The mechanism of action of 4-(3-Fluoro-4-methoxycarbonylphenyl)phenol, 95% is not well understood. However, it is believed that 4-(3-Fluoro-4-methoxycarbonylphenyl)phenol, 95% may inhibit the activity of enzymes involved in drug metabolism, as well as the activity of enzymes involved in lipid metabolism. 4-(3-Fluoro-4-methoxycarbonylphenyl)phenol, 95% may also affect the expression of various genes involved in the regulation of these processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-Fluoro-4-methoxycarbonylphenyl)phenol, 95% are not well understood. However, it has been suggested that 4-(3-Fluoro-4-methoxycarbonylphenyl)phenol, 95% may have anti-inflammatory and anti-cancer effects, as well as effects on lipid metabolism. In addition, 4-(3-Fluoro-4-methoxycarbonylphenyl)phenol, 95% has been shown to inhibit the activity of the enzyme cytochrome P450, which is involved in drug metabolism.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-(3-Fluoro-4-methoxycarbonylphenyl)phenol, 95% in laboratory experiments is its ability to inhibit the activity of enzymes involved in drug metabolism. This makes it an effective tool for studying the effects of various substances on biochemical and physiological processes. However, 4-(3-Fluoro-4-methoxycarbonylphenyl)phenol, 95% is not suitable for use in clinical trials, as its effects on humans are not yet known. In addition, 4-(3-Fluoro-4-methoxycarbonylphenyl)phenol, 95% is not suitable for use in long-term studies, as its effects may not be consistent over time.

Future Directions

There are a number of potential future directions for research on 4-(3-Fluoro-4-methoxycarbonylphenyl)phenol, 95%. These include further investigation of its mechanism of action, its effects on biochemical and physiological processes, and its potential therapeutic applications. In addition, further research is needed to determine the safety and efficacy of 4-(3-Fluoro-4-methoxycarbonylphenyl)phenol, 95% for use in clinical trials. Finally, further research is needed to determine the long-term effects of 4-(3-Fluoro-4-methoxycarbonylphenyl)phenol, 95% on biochemical and physiological processes.

Synthesis Methods

4-(3-Fluoro-4-methoxycarbonylphenyl)phenol, 95% can be synthesized from 4-methoxybenzaldehyde and 3-fluorobenzoyl chloride using the reaction of a Friedel-Crafts acylation. This reaction involves the addition of an acyl group to an aromatic ring, resulting in the formation of an aromatic ketone. The acylation is catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out in a solvent such as dichloromethane, and the product is then isolated by distillation.

Scientific Research Applications

4-(3-Fluoro-4-methoxycarbonylphenyl)phenol, 95% has been used in scientific research to study the effects of various substances on biochemical and physiological processes. For example, 4-(3-Fluoro-4-methoxycarbonylphenyl)phenol, 95% has been used to study the effects of estrogens on the growth of breast cancer cells, as well as the effects of various drugs on the activity of enzymes involved in drug metabolism. 4-(3-Fluoro-4-methoxycarbonylphenyl)phenol, 95% has also been used to study the effects of dietary components on the activity of enzymes involved in lipid metabolism.

properties

IUPAC Name

methyl 2-fluoro-4-(4-hydroxyphenyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO3/c1-18-14(17)12-7-4-10(8-13(12)15)9-2-5-11(16)6-3-9/h2-8,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFSJVOZOBDGNHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C2=CC=C(C=C2)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10598564
Record name Methyl 3-fluoro-4'-hydroxy[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10598564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261921-78-1
Record name Methyl 3-fluoro-4'-hydroxy[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10598564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.